![molecular formula C21H18O5 B4884587 ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate](/img/structure/B4884587.png)
ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate
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Overview
Description
Ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate, also known as EDF, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EDF is a synthetic compound that belongs to the family of furoates, which are organic compounds that contain a furan ring and an ester group. EDF has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied in detail.
Mechanism of Action
The exact mechanism of action of ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in cells. ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and insecticidal properties. ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has also been shown to have good stability and solubility in various solvents, making it easy to work with in lab experiments.
One limitation of ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate is that it is a relatively new compound, and its potential toxicity and side effects are not fully understood. More research is needed to determine the safety of ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate for use in humans and the environment.
Future Directions
There are several future directions for research on ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate. One direction is to further study its potential applications in medicine, such as its anti-cancer and anti-inflammatory properties. Another direction is to study its potential applications in agriculture, such as its insecticidal and plant growth-promoting properties. Additionally, more research is needed to determine the safety of ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate for use in humans and the environment.
Synthesis Methods
Ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate can be synthesized using various methods, including the reaction of dibenzo[b,d]furan-2-carbaldehyde with ethyl 5-methyl-2-furoate in the presence of a base. This method yields ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate with a high yield and purity. Other methods include the reaction of dibenzo[b,d]furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base, or the reaction of dibenzo[b,d]furan-2-carbaldehyde with ethyl cyanoacetate in the presence of a base.
Scientific Research Applications
Ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer. ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has also been studied as a potential treatment for inflammatory bowel disease, such as Crohn's disease and ulcerative colitis.
In agriculture, ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has been studied as a potential pesticide. It has been shown to have insecticidal properties against various pests, including mosquitoes and aphids. ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has also been studied as a potential plant growth regulator, as it has been shown to promote plant growth and increase crop yields.
In materials science, ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has been studied as a potential component in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). ethyl 4-[(dibenzo[b,d]furan-2-yloxy)methyl]-5-methyl-2-furoate has been shown to have good electron-transport properties, making it a promising candidate for use in these devices.
properties
IUPAC Name |
ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-3-23-21(22)20-10-14(13(2)25-20)12-24-15-8-9-19-17(11-15)16-6-4-5-7-18(16)26-19/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCLLARHJWPPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)C)COC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(dibenzofuran-2-yloxymethyl)-5-methylfuran-2-carboxylate |
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